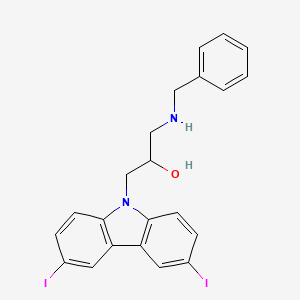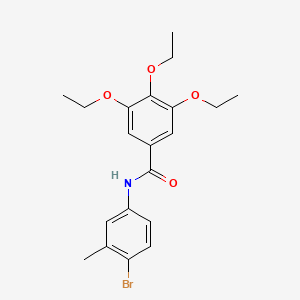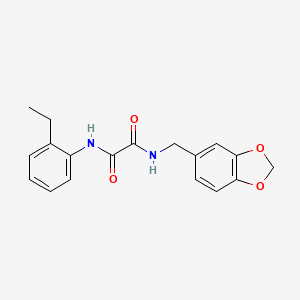![molecular formula C13H20BrNO B5164502 N-[3-(3-bromophenoxy)propyl]butan-1-amine](/img/structure/B5164502.png)
N-[3-(3-bromophenoxy)propyl]butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-bromophenoxy)propyl]butan-1-amine is an organic compound with the molecular formula C13H20BrNO It is a derivative of butan-1-amine, where the amine group is substituted with a 3-(3-bromophenoxy)propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-bromophenoxy)propyl]butan-1-amine typically involves the reaction of 3-bromophenol with 1,3-dibromopropane to form 3-(3-bromophenoxy)propane. This intermediate is then reacted with butan-1-amine under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
N-[3-(3-bromophenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenoxypropylbutan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenoxypropylbutan-1-amine.
Substitution: Formation of hydroxyl, thiol, or amine-substituted derivatives.
科学的研究の応用
N-[3-(3-bromophenoxy)propyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-(3-bromophenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to hydrophobic pockets within proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(3-bromopropyl)phthalimide: Similar in structure but contains a phthalimide group instead of a butan-1-amine.
N-(3-bromopropyl)aniline: Contains an aniline group instead of a butan-1-amine.
N-(3-bromopropyl)morpholine: Contains a morpholine group instead of a butan-1-amine.
Uniqueness
N-[3-(3-bromophenoxy)propyl]butan-1-amine is unique due to its specific combination of a bromophenoxy group and a butan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
N-[3-(3-bromophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-2-3-8-15-9-5-10-16-13-7-4-6-12(14)11-13/h4,6-7,11,15H,2-3,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJLMZRVYIREAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5164439.png)

![3-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5164442.png)
![2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-tert-butylsulfanylethyl)acetamide](/img/structure/B5164448.png)

![[2-methoxy-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate](/img/structure/B5164454.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide](/img/structure/B5164457.png)
![N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5164462.png)

![4-methoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5164485.png)
![2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide](/img/structure/B5164486.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5164498.png)
![N,N-dimethyl-3-[[(2-methylsulfanylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine](/img/structure/B5164505.png)
![1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5164508.png)
